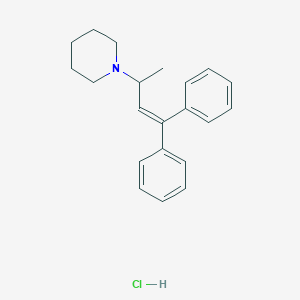
1-(4,4-Diphenylbut-3-en-2-yl)piperidine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,4-Diphenylbut-3-en-2-yl)piperidine Hydrochloride is a chemical compound with the molecular formula C₂₁H₂₅N • HCl and a molecular weight of 327.9 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a 4,4-diphenylbut-3-en-2-yl group. It is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 1-(4,4-Diphenylbut-3-en-2-yl)piperidine Hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4,4-diphenylbut-3-en-2-one and piperidine.
Reaction Conditions: The 4,4-diphenylbut-3-en-2-one is reacted with piperidine under controlled conditions to form the desired product.
Purification: The crude product is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and using more efficient purification techniques to produce the compound in larger quantities.
Análisis De Reacciones Químicas
1-(4,4-Diphenylbut-3-en-2-yl)piperidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(4,4-Diphenylbut-3-en-2-yl)piperidine Hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reference material and in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 1-(4,4-Diphenylbut-3-en-2-yl)piperidine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
1-(4,4-Diphenylbut-3-en-2-yl)piperidine Hydrochloride can be compared with other similar compounds, such as:
1-(4,4-Diphenyl-3-butenyl)piperidine Hydrochloride: This compound has a similar structure but differs in the position of the double bond.
Piperidine Impurity D: Another related compound used in various research applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C21H26ClN |
|---|---|
Peso molecular |
327.9 g/mol |
Nombre IUPAC |
1-(4,4-diphenylbut-3-en-2-yl)piperidine;hydrochloride |
InChI |
InChI=1S/C21H25N.ClH/c1-18(22-15-9-4-10-16-22)17-21(19-11-5-2-6-12-19)20-13-7-3-8-14-20;/h2-3,5-8,11-14,17-18H,4,9-10,15-16H2,1H3;1H |
Clave InChI |
GZXIKZIWKIFKRP-UHFFFAOYSA-N |
SMILES canónico |
CC(C=C(C1=CC=CC=C1)C2=CC=CC=C2)N3CCCCC3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


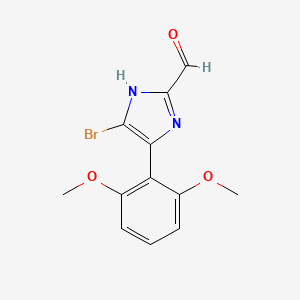
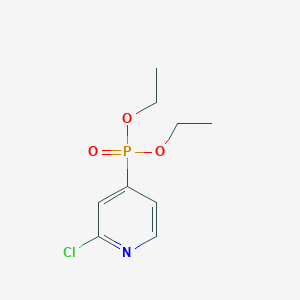

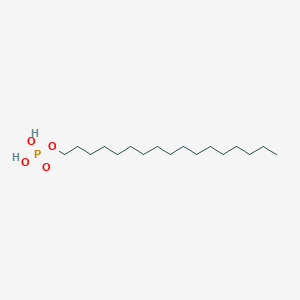


![2-(tert-Butyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one](/img/structure/B13711086.png)
![(S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid](/img/structure/B13711096.png)

![N-(2-Methoxy-ethyl)-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13711104.png)
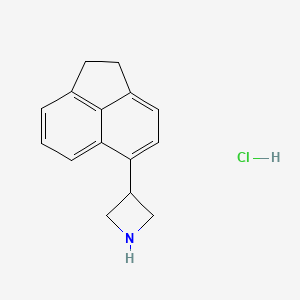
![1-[4-(2-Indolyl)-1-piperidyl]-3-(2-hydroxyphenyl)-1-propanone](/img/structure/B13711119.png)


